molecular formula C15H18ClNO2 B11946604 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide CAS No. 853350-13-7

3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide

Katalognummer: B11946604
CAS-Nummer: 853350-13-7
Molekulargewicht: 279.76 g/mol
InChI-Schlüssel: ZRZFWKCBPBNFNN-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide is an organic compound with the molecular formula C15H20ClNO2 It is characterized by the presence of a chloro and methoxy substituent on a phenyl ring, a cyclopentyl group, and a propenamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and cyclopentylamine.

    Formation of Intermediate: The aldehyde group of 2-chloro-3-methoxybenzaldehyde is reacted with cyclopentylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The propenamide moiety can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(2-Chloro-3-hydroxyphenyl)-N-cyclopentyl-2-propenamide.

    Reduction: Formation of 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentylpropylamine.

    Substitution: Formation of 3-(2-Amino-3-methoxyphenyl)-N-cyclopentyl-2-propenamide or 3-(2-Mercapto-3-methoxyphenyl)-N-cyclopentyl-2-propenamide.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Chloro-3-methoxyphenyl)propionic acid
  • 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentylpropanamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenylamine

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propenamide moiety, in particular, allows for unique interactions and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

853350-13-7

Molekularformel

C15H18ClNO2

Molekulargewicht

279.76 g/mol

IUPAC-Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-cyclopentylprop-2-enamide

InChI

InChI=1S/C15H18ClNO2/c1-19-13-8-4-5-11(15(13)16)9-10-14(18)17-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,17,18)/b10-9+

InChI-Schlüssel

ZRZFWKCBPBNFNN-MDZDMXLPSA-N

Isomerische SMILES

COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2CCCC2

Kanonische SMILES

COC1=CC=CC(=C1Cl)C=CC(=O)NC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.